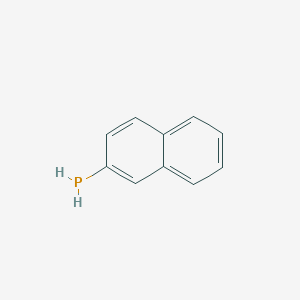
2-Naphthylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylphosphine is an organophosphorus compound characterized by the presence of a naphthyl group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. It is a white solid that exhibits good air-stability, making it a valuable reagent in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Naphthylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to produce this compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as silanes (e.g., polymethylhydrosilane, phenylsilane) are used.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields the original phosphine.
Substitution: Results in substituted phosphines with different functional groups.
Aplicaciones Científicas De Investigación
2-Naphthylphosphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Naphthylphosphine involves its ability to form stable complexes with metals, which can then participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
1-Naphthylphosphine: Similar in structure but differs in the position of the naphthyl group.
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of naphthyl groups.
Tri(1-naphthyl)phosphine: Contains three naphthyl groups and is used in similar applications but has different steric and electronic properties.
Uniqueness: 2-Naphthylphosphine is unique due to its balance of stability and reactivity. Its air-stability makes it easier to handle compared to other phosphines, and its ability to form stable metal complexes enhances its utility in catalysis and other applications .
Propiedades
Número CAS |
746545-23-3 |
|---|---|
Fórmula molecular |
C10H9P |
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
naphthalen-2-ylphosphane |
InChI |
InChI=1S/C10H9P/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
Clave InChI |
PJDLZCFUBVEWHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















